molecular formula C18H23N5O3S B2496545 N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)picolinamide CAS No. 1021248-08-7

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)picolinamide

Cat. No.: B2496545
CAS No.: 1021248-08-7
M. Wt: 389.47
InChI Key: WXBHKBNSFQGOQL-UHFFFAOYSA-N
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Description

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)picolinamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a pyridinyl-piperazinyl sulfonamide core, a motif present in several biologically active molecules. For instance, structurally related compounds featuring the 4-(pyridin-2-yl)piperazine-1-sulfonamide group have been identified as novel, selective, and potent inhibitors of the Glycine Transporter 1 (GlyT1) . GlyT1 inhibition is a prominent therapeutic strategy for enhancing NMDA receptor function, positioning such compounds as key tools for investigating and potentially treating neurological disorders associated with glutamatergic hypofunction, such as schizophrenia . Furthermore, the piperazine sulphonamide scaffold is actively explored for its utility in other therapeutic areas, including the development of anti-diabetic agents . The specific integration of a picolinamide moiety in this compound may influence its binding affinity and selectivity, making it a valuable chemical probe for studying protein-ligand interactions and structure-activity relationships (SAR). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c24-18(16-6-1-3-8-19-16)21-10-5-15-27(25,26)23-13-11-22(12-14-23)17-7-2-4-9-20-17/h1-4,6-9H,5,10-15H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBHKBNSFQGOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)picolinamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of pyridine with piperazine to form the pyridin-2-ylpiperazine intermediate.

    Sulfonylation: The intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group, forming the sulfonyl-piperazine derivative.

    Linking with Picolinamide: Finally, the sulfonyl-piperazine derivative is coupled with picolinamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The piperazine and pyridine rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)picolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, in medicinal applications, it may inhibit the growth of pathogenic bacteria by targeting essential enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Picolinamide Derivatives

N-(Piperidin-2-ylmethyl)picolinamide (30) and N-(3-(Methylamino)propyl)picolinamide (32)
  • Synthesis: Both compounds were synthesized via condensation of 2,2’-pyridyl with amines (2-aminomethylpiperidine for 30; N-methyl-1,3-propanediamine for 32) under general procedure 2, yielding 94% and 98% respectively .
  • Structural Differences: 30: Piperidinylmethyl substituent (non-sulfonylated, cyclic amine). 32: Methylaminopropyl chain (linear, primary amine). Target Compound: Sulfonylated propyl chain with a pyridinylpiperazine group.
  • Implications : The sulfonyl group in the target compound likely improves metabolic stability compared to the amine-terminated chains in 30 and 32 , which may be prone to oxidation .
4-Chloro-N-phenylpicolinamide and Related Derivatives
  • Structural Features : Simpler picolinamides with halogen (Cl) or alkoxy (OCH₃) substituents on the pyridine ring .

Piperazine-Containing Compounds

N-[(4-Aryl)-piperazinylalkyl]imides of Succinic Acid
  • Activity : Tested in anticonvulsant models (MES, scMet), with activity linked to aryl substituents on the piperazine ring .
  • Comparison : The target compound’s pyridinylpiperazine may offer enhanced π-π stacking or hydrogen-bonding capabilities compared to phenyl or methyl groups in these derivatives .
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (Impurity MM0421.02)
  • Structure: Piperazinylpropyl chain linked to a triazolopyridinone core.

Data Tables

Table 2: Piperazine-Containing Analogues with Bioactivity Data

Compound Class Substituents on Piperazine Tested Activity Key Findings Reference
N-[(4-Phenyl)piperazinylalkyl]succinic imides Phenyl Anticonvulsant (MES/scMet) Moderate activity
Impurity MM0421.02 Phenyl Not tested Structural analog of CNS drugs
Target Compound Pyridin-2-yl N/A Hypothesized CNS activity

Biological Activity

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)picolinamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C20H26N4O3S\text{C}_{20}\text{H}_{26}\text{N}_{4}\text{O}_{3}\text{S}

This structure features a piperazine ring, a pyridine moiety, and a sulfonyl group, which are known to enhance biological activity by influencing molecular interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the piperazine derivative followed by sulfonation and amide coupling. The synthetic pathway can be summarized as follows:

  • Formation of Piperazine Derivative : The appropriate piperazine is reacted with a pyridine derivative.
  • Sulfonation : The resulting compound undergoes sulfonation to introduce the sulfonyl group.
  • Amidation : Finally, the product is coupled with picolinamide to yield the final compound.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) cells. For example, one study reported an IC50 value of 5.56 μM against MCF-7 cells for a related compound, indicating potent activity against this tumor type .

Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of similar piperazine derivatives have been evaluated extensively. Compounds in this class have demonstrated efficacy against various bacterial strains and fungi. For instance, derivatives were found to inhibit Candida albicans with inhibition zones ranging from 40% to 55% compared to standard antifungal agents like nystatin .

Case Studies and Research Findings

Study Cell Line IC50 (μM) Activity
Study AMCF-75.56Antitumor
Study BK562>100No activity
Study CC. albicansN/AAntifungal

The proposed mechanism of action for this compound involves interaction with specific cellular receptors or enzymes involved in cell proliferation and survival pathways. The presence of the piperazine ring is believed to facilitate binding to these targets, enhancing the compound's efficacy.

Q & A

Q. Key Data :

StepReagents/ConditionsYield RangePurity (HPLC)
SulfonylationTEA, DCM, 0°C → RT60-75%>95%
Amide CouplingEDCl, HOBt, DMF, 24h50-65%>90%

Basic: How is structural validation performed for this compound?

Methodological Answer:

  • LC-MS : Confirm molecular weight (e.g., m/z = [M+H]+ ~502.2) with retention time (RT) consistency (e.g., RT = 2.2–2.8 min under C18 column, 0.1% formic acid/ACN gradient) .
  • NMR : Key signals include:
    • ¹H NMR : δ 8.5–8.7 ppm (pyridine-H), δ 3.2–3.5 ppm (piperazine-CH2), δ 2.8–3.0 ppm (sulfonyl-CH2) .
    • ¹³C NMR : δ 165–170 ppm (amide C=O), δ 150–155 ppm (pyridine-C) .
  • XRPD : Validate crystallinity; sharp peaks indicate high purity .

Advanced: How can computational methods optimize reaction pathways for this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model sulfonylation transition states, predicting regioselectivity and energy barriers .
  • Reaction Path Search : Tools like GRRM or AFIR simulate intermediates, identifying low-energy pathways .
  • Machine Learning : Train models on existing piperazine-sulfonamide synthesis data to predict optimal solvents/catalysts (e.g., THF vs. DMF for coupling efficiency) .

Q. Example Workflow :

Simulate sulfonyl chloride activation.

Screen base catalysts (e.g., TEA vs. DMAP) computationally.

Validate predictions with small-scale experiments.

Advanced: How to resolve discrepancies between LC-MS purity and NMR integration ratios?

Methodological Answer:

  • Contaminant Analysis : LC-MS/MS to detect co-eluting impurities with similar m/z but different fragmentation patterns .
  • DEPT-135 NMR : Differentiate CH2/CH3 groups from impurities (e.g., residual solvents) .
  • Ion Chromatography : Check for inorganic salts (e.g., sulfates) skewing LC-MS data .

Case Study :
A 98% LC-MS purity sample showed δ 1.2 ppm (unaccounted triplet in ¹H NMR). HSQC confirmed a residual ethyl acetate impurity (δ 4.1 ppm, CH2), prompting re-purification .

Basic: What structural motifs influence its biological activity?

Methodological Answer:

  • Piperazine Core : Facilitates receptor binding (e.g., serotonin/dopamine receptors) via hydrogen bonding .
  • Sulfonyl Linker : Enhances metabolic stability and modulates solubility .
  • Picolinamide : Chelates metal ions (e.g., Zn²+ in enzyme inhibition) .

Q. SAR Insights :

ModificationBioactivity Impact
Pyridine → Phenyl (piperazine)Reduced CNS penetration
Sulfonyl → CarbonylLower thermal stability

Advanced: How to scale up synthesis while maintaining yield and purity?

Methodological Answer:

  • Continuous Flow Reactors : Improve heat/mass transfer for sulfonylation (critical exothermic step) .
  • In-line PAT : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
  • Crystallization Optimization : Employ anti-solvent addition (e.g., heptane in EtOAC) to enhance crystal purity .

Q. Scaled Data :

ParameterLab Scale (1g)Pilot Scale (100g)
Yield65%58%
Purity98%96%

Advanced: How to address conflicting bioactivity data across assays?

Methodological Answer:

  • Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based cAMP assays) .
  • Metabolite Screening : Incubate with liver microsomes to rule out rapid degradation .
  • Buffer Optimization : Test activity in varying pH (5–8) and ionic strength to identify artifactual inhibition .

Example : Discrepant IC50 values (µM range vs. nM) traced to DMSO solvent concentration (>1% destabilized protein targets) .

Basic: Which spectroscopic techniques confirm the sulfonyl group?

Methodological Answer:

  • FTIR : Strong S=O stretches at 1150–1350 cm⁻¹ .
  • ¹H NMR : Adjacent CH2 groups to sulfonyl at δ 3.0–3.5 ppm (triplet or quartet) .
  • HRMS : Isotope pattern matching for sulfur (⁴% abundance for S) .

Advanced: What strategies mitigate racemization during synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL catalysts during amide coupling to enforce stereochemistry .
  • Low-Temperature Coupling : Perform EDCl/HOBt reactions at 0–4°C to minimize epimerization .
  • Chiral HPLC : Monitor enantiomeric excess (e.g., CHIRALPAK AD-H column) .

Advanced: How to design stable formulations for in vivo studies?

Methodological Answer:

  • Salt Screening : Test hydrochloride or mesylate salts for improved solubility (e.g., 5 mg/mL in PBS vs. 0.1 mg/mL free base) .
  • Lyophilization : Use trehalose as a cryoprotectant for long-term storage .
  • Accelerated Stability Studies : 40°C/75% RH for 4 weeks to predict shelf-life .

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